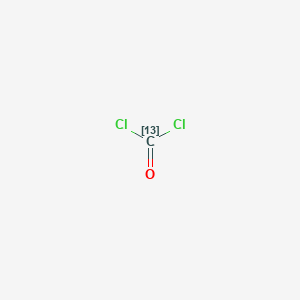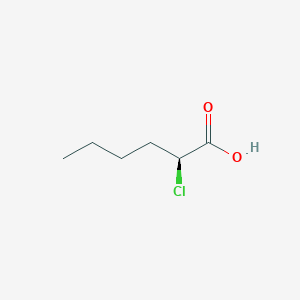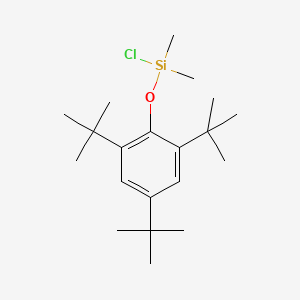
dichloro(113C)methanone
概要
説明
dichloro(113C)methanone is a specialized chemical compound where the carbon atom in phosgene (COCl2) is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy. The compound is typically available as a solution in toluene or benzene, with a concentration of around 1.0 M .
準備方法
Synthetic Routes and Reaction Conditions
Phosgene-13C is synthesized by reacting carbon monoxide-13C with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
13CO+Cl2→13COCl2
Industrial Production Methods
In industrial settings, the production of phosgene-13C involves the use of specialized equipment to handle the toxic and reactive nature of phosgene. The process requires stringent safety measures, including the use of closed systems and proper ventilation to prevent exposure to the toxic gas .
化学反応の分析
Types of Reactions
Phosgene-13C undergoes various chemical reactions, including:
Substitution Reactions: Phosgene-13C can react with amines to form isocyanates, which are important intermediates in the production of polyurethanes.
Hydrolysis: In the presence of water, phosgene-13C hydrolyzes to form carbon dioxide and hydrochloric acid.
Reaction with Alcohols: Phosgene-13C reacts with alcohols to form carbonates and chloroformates.
Common Reagents and Conditions
Amines: Used in the formation of isocyanates.
Water: Causes hydrolysis of phosgene-13C.
Alcohols: React to form carbonates and chloroformates.
Major Products
Isocyanates: Formed from the reaction with amines.
Carbon Dioxide and Hydrochloric Acid: Products of hydrolysis.
Carbonates and Chloroformates: Formed from the reaction with alcohols.
科学的研究の応用
dichloro(113C)methanone is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR spectroscopy, making it useful for studying molecular structures and dynamics.
Chemical Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the production of polymers and other advanced materials.
Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.
作用機序
Phosgene-13C exerts its effects through its reactive carbonyl group. The compound can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of various derivatives. The carbon-13 isotope allows for detailed tracking and analysis of these reactions using NMR spectroscopy. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Phosgene-13C is unique due to its isotopic labeling, which provides distinct advantages in analytical and research applications. Similar compounds include:
Phosgene (COCl2): The non-labeled version of phosgene, commonly used in industrial applications.
Triphosgene (C3Cl6O3): A solid alternative to phosgene, used in similar chemical reactions but with easier handling and storage.
Carbonyl Chloride (COCl2): Another name for phosgene, used interchangeably in various contexts.
Phosgene-13C stands out due to its specific use in isotopic labeling, making it invaluable in research settings where detailed molecular analysis is required.
特性
IUPAC Name |
dichloro(113C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2O/c2-1(3)4/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYAWVDWMABLBF-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481025 | |
| Record name | Phosgene-13C solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53120-07-3 | |
| Record name | Phosgene-13C solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53120-07-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)












